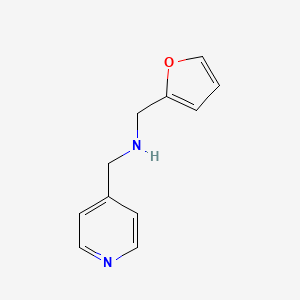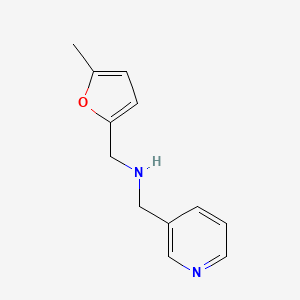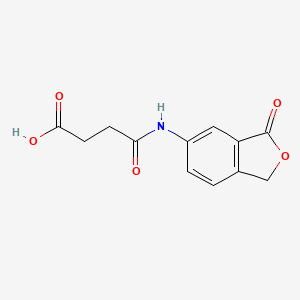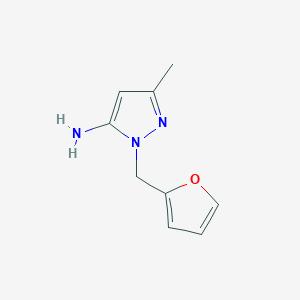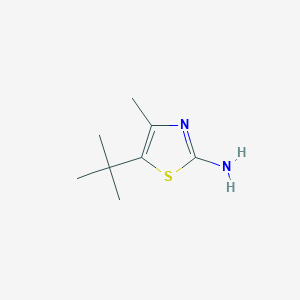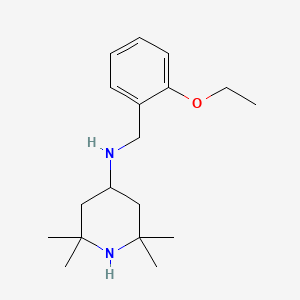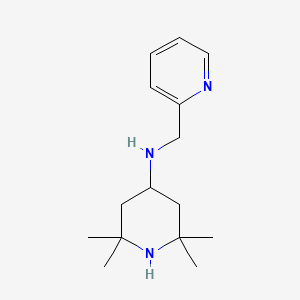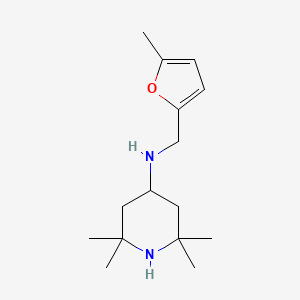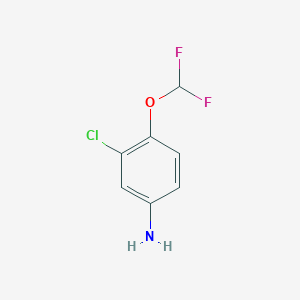
3-Chloro-4-(difluoromethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(difluoromethoxy)aniline is a chemical compound with the molecular formula C7H6ClF2NO and a molecular weight of 193.58 .
Synthesis Analysis
The synthesis of 3-Chloro-4-(difluoromethoxy)aniline involves several steps. The process starts with trichloromethoxybenzene as the raw material. Hydrogen fluoride is used to conduct selective fluorination to obtain chlorodifluoromethoxybenzene. This compound is then subjected to nitration by a mixed acid to obtain 4-(chlorodifluoromethoxy)nitrobenzene. Finally, hydrogenation reduction of 4-(chlorodifluoromethoxy)nitrobenzene yields 4-(chlorodifluoromethoxy)aniline .Molecular Structure Analysis
The InChI code for 3-Chloro-4-(difluoromethoxy)aniline is 1S/C7H6ClF2NO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H,11H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Chloro-4-(difluoromethoxy)aniline is a powder that is stored at room temperature . It has a molecular weight of 193.58 and a density of 1.32 g/mL at 20 °C .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
3-Chloro-4-(difluoromethoxy)aniline: is a valuable intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for the creation of molecules with potential antitumor properties . For instance, it can be used to synthesize inhibitors targeting VEGFR-1 and VEGFR-2, which are implicated in the suppression of vascular tumor growth .
Material Science
In material science, this compound serves as a precursor for developing advanced materials with specific fluorinated functional groups. These materials could have applications in creating more efficient organic light-emitting diodes (OLEDs) or as components in low-k dielectric materials used in semiconductor manufacturing .
Proteomics
3-Chloro-4-(difluoromethoxy)aniline: is utilized in proteomics research. It can be involved in the preparation of biochemicals that are used for protein characterization and identification, aiding in the understanding of protein function and interaction .
Liquid Crystal Technology
Due to its structural properties, 3-Chloro-4-(difluoromethoxy)aniline could be used in the synthesis of side-group liquid-crystalline polymethacrylates. These materials are significant for the advancement of liquid crystal displays (LCDs) and other display technologies .
Organic Synthesis
This compound is a versatile reagent in organic synthesis. It can be used to create a wide range of organic molecules, including novel Schiff bases, which are valuable in various chemical reactions and as intermediates in the production of dyes and pigments .
Safety and Hazards
Wirkmechanismus
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
As a biochemical used in proteomics research , it likely interacts with its targets (potentially proteins or enzymes) to induce changes in their function or structure.
Result of Action
Given its use in proteomics research , it may influence protein structures or functions, but specific effects would depend on the particular proteins or enzymes it interacts with.
Eigenschaften
IUPAC Name |
3-chloro-4-(difluoromethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECIIRUYYUOYEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366431 |
Source


|
| Record name | 3-chloro-4-(difluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(difluoromethoxy)aniline | |
CAS RN |
39211-55-7 |
Source


|
| Record name | 3-chloro-4-(difluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-(difluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)
